
Ethane-1,2-diamine;trichlorocobalt;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;trichlorocobalt;dihydrate typically involves the reaction of cobalt(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{CoCl}_3 + 3 \text{C}_2\text{H}_8\text{N}_2 + 2 \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{24}\text{Cl}_3\text{CoN}_6\text{O}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diamine;trichlorocobalt;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions where ethane-1,2-diamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction can produce cobalt(II) complexes .
Scientific Research Applications
Ethane-1,2-diamine;trichlorocobalt;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of other coordination compounds and as a precursor in material science.
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;trichlorocobalt;dihydrate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include nucleophiles and electrophiles, and the pathways involved often relate to electron transfer processes and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- Tris(ethylenediamine)cobalt(III) chloride trihydrate
- Cobalt(III) sepulchrate trichloride
- Trans-dichlorobis(ethylenediamine)cobalt(III) chloride
Uniqueness
Ethane-1,2-diamine;trichlorocobalt;dihydrate is unique due to its specific coordination environment and the stability provided by the ethane-1,2-diamine ligands. This stability makes it particularly useful in various applications where robust coordination complexes are required .
Properties
Molecular Formula |
C6H28Cl3CoN6O2 |
|---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
ethane-1,2-diamine;trichlorocobalt;dihydrate |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |
InChI Key |
ALLUKJGRPOLBEF-UHFFFAOYSA-K |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.Cl[Co](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



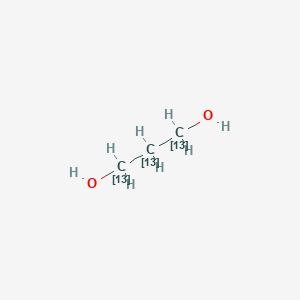
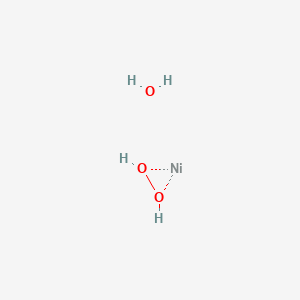
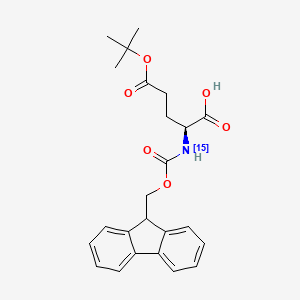
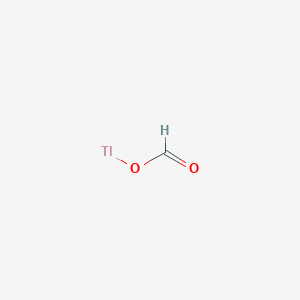

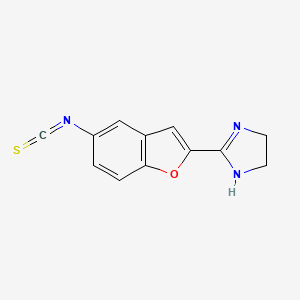
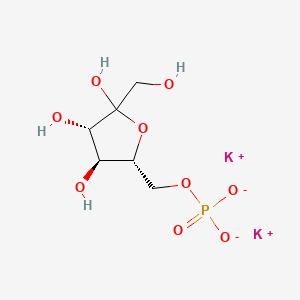
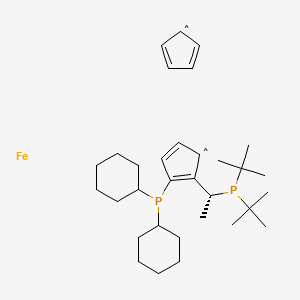




![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
